molecular formula C11H9F3N4O B2837753 N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1490538-87-8

N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2837753
CAS No.: 1490538-87-8
M. Wt: 270.215
InChI Key: UNHGSRGLKOCOFO-UHFFFAOYSA-N
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Description

“N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It contains a trifluoromethyl group, a benzyl group, a 1H-1,2,3-triazole ring, and a carboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like solventless direct amidation . This involves reacting a carboxylic acid with an amine at high temperatures .

Scientific Research Applications

Synthesis of Anti-Influenza Compounds

A study by Hebishy et al. (2020) introduced a novel route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant anti-influenza A virus activity. This research highlights the utility of the benzamide scaffold in developing antiviral agents against the H5N1 subtype, suggesting potential applications in combating avian influenza outbreaks (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial Activity

Carmellino et al. (1994) prepared fluoro and trifluoromethyl derivatives of benzisothiazolones and dithiobis(benzamides), evaluating their antifungal and antibacterial activities. The study found several compounds highly active against fungi and Gram-positive microorganisms, presenting a structure-activity relationship that could be beneficial for developing new antimicrobial agents (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994).

Development of Anticancer Agents

Butler et al. (2013) synthesized a series of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives and evaluated their cytotoxic effects on the MCF-7 breast cancer cell line. This work indicates the potential of triazole derivatives in creating effective anticancer drugs, particularly through the incorporation of ferrocenyl groups for enhanced activity (Butler, Kelly, Harry, Tiedt, White, Devery, & Kenny, 2013).

Antimicrobial Agent Synthesis

Jadhav et al. (2017) reported on the synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents. This research underscores the versatility of the triazole ring in synthesizing compounds with moderate to good activity against various bacterial and fungal strains, demonstrating the scaffold's potential in addressing multidrug-resistant infections (Jadhav, Raundal, Patil, & Bobade, 2017).

Properties

IUPAC Name

N-[[2-(trifluoromethyl)phenyl]methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c12-11(13,14)8-4-2-1-3-7(8)5-15-10(19)9-6-16-18-17-9/h1-4,6H,5H2,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHGSRGLKOCOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NNN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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